(2S)-2-(3-Fluorophenyl)propan-1-amine
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Overview
Description
(2S)-2-(3-Fluorophenyl)propan-1-amine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-Fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-fluorobenzaldehyde.
Reduction: The aldehyde group in 3-fluorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic hydrogenation processes to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(3-Fluorophenyl)propan-1-amine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: Formation of 3-fluorophenylacetone or 3-fluorobenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (2S)-2-(3-Fluorophenyl)propan-1-amine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems and its role as a ligand for certain receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2S)-2-(4-Fluorophenyl)propan-1-amine: Similar structure with the fluorine atom at the para position.
(2S)-2-(2-Fluorophenyl)propan-1-amine: Similar structure with the fluorine atom at the ortho position.
(2S)-2-(3-Chlorophenyl)propan-1-amine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: The unique positioning of the fluorine atom in (2S)-2-(3-Fluorophenyl)propan-1-amine can influence its chemical reactivity and biological activity, making it distinct from its analogs. The presence of the fluorine atom can also affect the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Properties
IUPAC Name |
(2S)-2-(3-fluorophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLXAPWDQVMTK-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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